molecular formula C17H18N2O5 B1346042 ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate CAS No. 65673-61-2

ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate

Cat. No.: B1346042
CAS No.: 65673-61-2
M. Wt: 330.33 g/mol
InChI Key: WTICPMGJMIXVNO-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound is of interest due to its unique structure, which combines multiple functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where salicylic aldehydes react with active methylene compounds in the presence of a catalyst. This is followed by intramolecular cyclization via Michael addition . The reaction conditions often include the use of ethanol as a solvent and piperidine as a base, with microwave irradiation to accelerate the reaction . Industrial production methods may involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation . The exact pathways and molecular targets are still under investigation, but the compound’s multifunctional nature makes it a promising candidate for various therapeutic applications.

Comparison with Similar Compounds

Ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate can be compared to other chromene derivatives, such as:

Properties

IUPAC Name

ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-3-22-16(20)11(9-18)13-10-7-5-6-8-12(10)24-15(19)14(13)17(21)23-4-2/h5-8,11,13H,3-4,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTICPMGJMIXVNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC=CC=C2C1C(C#N)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30984223
Record name Ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30984223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65673-61-2
Record name Ethyl 2-amino-4-(cyanoethoxycarbonylmethyl)-4H-chromene-3-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065673612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30984223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate
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ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate
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ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate
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ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate
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ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate
Customer
Q & A

Q1: What led to the unexpected formation of Ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate in the study?

A1: The research aimed to synthesize 4-amino-2-hydroxy-5-methylidene-5H-chromeno[3,4-c]pyridine-1-carbonitriles using a multi-component reaction involving salicylaldehyde, ethyl cyanoacetate, and ammonium acetate. While this reaction was successful in ethanol, using water as a solvent instead led to the unexpected formation of this compound []. The researchers propose that this is due to the hydrogen bonding capacity of water with the cyano (-CN) group, increasing its electrophilicity and altering the reaction pathway [].

Q2: How was the structure of this compound confirmed in the study?

A2: The researchers used Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of the compound. Specifically, the presence of a benzylic proton and a methine proton was indicated by distinct doublets observed in the H NMR spectrum at chemical shifts of 4.33 ppm and 4.54 ppm, respectively, with a coupling constant of 3.6 Hz [].

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